N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide

Description

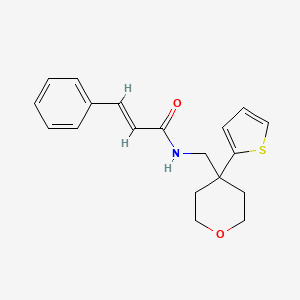

N-((4-(Thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a synthetic organic compound featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a thiophen-2-yl group. The THP ring is further functionalized with a cinnamamide moiety via a methylene linker.

Properties

IUPAC Name |

(E)-3-phenyl-N-[(4-thiophen-2-yloxan-4-yl)methyl]prop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21NO2S/c21-18(9-8-16-5-2-1-3-6-16)20-15-19(10-12-22-13-11-19)17-7-4-14-23-17/h1-9,14H,10-13,15H2,(H,20,21)/b9-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUYODBJZCORQZ-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COCCC1(CNC(=O)C=CC2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1COCCC1(CNC(=O)/C=C/C2=CC=CC=C2)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21NO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

327.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide typically involves multiple steps, starting with the construction of the thiophene ring, followed by the formation of the tetrahydro-2H-pyran ring, and finally the introduction of the cinnamamide group. Key reaction conditions include the use of strong bases or acids, controlled temperatures, and specific catalysts to ensure the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale chemical reactors, continuous flow processes, and advanced purification techniques to achieve high yields and purity. The choice of solvents, reagents, and reaction conditions is optimized to enhance efficiency and minimize waste.

Chemical Reactions Analysis

Oxidation Reactions

The thiophene and pyran rings undergo oxidation under specific conditions:

For example, oxidation with KMnO₄ in acidic medium generates sulfoxide derivatives, confirmed via IR spectroscopy (S=O stretch at ~1050 cm⁻¹).

Reduction Reactions

The cinnamamide double bond and heterocyclic rings participate in reduction:

LiAlH₄ reduces the amide group to a secondary amine, verified by NMR (disappearance of C=O signals at ~168 ppm).

Substitution Reactions

The thiophene ring undergoes electrophilic substitution:

Bromination in dichloromethane yields 3-bromo derivatives, characterized by mass spectrometry (M+2 isotopic pattern).

Amide Bond Reactivity

The cinnamamide moiety participates in hydrolysis and coupling:

Hydrolysis under refluxing HCl (6M) cleaves the amide bond, confirmed by TLC and LC-MS .

Cyclization and Ring-Opening

The tetrahydro-2H-pyran ring shows limited reactivity but can undergo:

| Reagent/Conditions | Products | Key Observations |

|---|---|---|

| Strong acids (e.g., H₂SO₄) | Ring-opened diols | Requires prolonged reaction times |

| Grignard reagents | Alkylated pyran derivatives | Nucleophilic attack at oxygen |

Comparative Reactivity with Analogues

The cinnamamide group enhances conjugation, stabilizing intermediates in substitution reactions compared to acetamide analogues .

Scientific Research Applications

Chemistry: In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the creation of diverse derivatives with varying functional groups.

Biology: In biological research, N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is studied for its potential biological activities, such as enzyme inhibition or receptor binding. It may serve as a lead compound for drug discovery.

Medicine: The compound has shown promise in medicinal chemistry, with potential applications in the development of new therapeutic agents. Its ability to interact with biological targets makes it a candidate for further research in drug design.

Industry: In the industrial sector, this compound may be used in the production of advanced materials, such as polymers or coatings, due to its chemical stability and reactivity.

Mechanism of Action

The mechanism by which N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide exerts its effects involves its interaction with specific molecular targets. The thiophene ring and cinnamamide group may bind to enzymes or receptors, leading to biological responses. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Features and Molecular Properties

The table below summarizes key structural analogs and their molecular characteristics:

Key Observations:

- Thiophene vs.

- Cinnamamide vs. Benzamide : The target’s cinnamamide group introduces a conjugated α,β-unsaturated system, which may enhance reactivity (e.g., Michael addition) compared to the saturated benzamide in .

- Bulkier Substituents : The P2X antagonist in includes a phenylpiperazine group, increasing molecular weight to 513.65 Da and likely affecting blood-brain barrier permeability.

Electronic and Steric Effects:

- Thiophene-Containing Compounds: The sulfur atom in thiophene may participate in hydrogen bonding or coordinate metal ions in enzyme active sites, as seen in (E)-N-(5-methylisoxazol-3-yl)-3-(thiophen-2-yl)-2-(thiophen-3-yl)acrylamide (Entry 18, ).

- Methoxy Groups : The methoxy substituent in could improve solubility but may reduce metabolic stability due to susceptibility to demethylation.

Pharmacological Potential:

- Cinnamamide Derivatives : The α,β-unsaturated ketone in cinnamamide is a common pharmacophore in anti-inflammatory and anticancer agents (e.g., curcumin analogs). The target compound’s structure aligns with molecules targeting NF-κB or COX-2 pathways.

- P2X Antagonists : The nicotinamide derivative in demonstrates high affinity for purinergic receptors, suggesting the target compound could be optimized for neurological applications.

Biological Activity

N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound has a complex structure characterized by the presence of a thiophene ring and a tetrahydro-pyran moiety. The molecular formula is with a molecular weight of 329.5 g/mol .

Antimicrobial Activity

Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. A study evaluating various cinnamamide derivatives found that certain structural modifications enhance their effectiveness against bacterial strains, including Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) for these compounds ranged from 5 to 95 µM, indicating promising antimicrobial potential .

Anti-inflammatory Properties

The compound's potential anti-inflammatory effects have been explored through various in vitro assays. Thiophene derivatives are known to modulate inflammatory pathways, possibly through inhibition of cyclooxygenase (COX) enzymes or other pro-inflammatory mediators. This activity suggests that this compound could be beneficial in treating inflammatory diseases.

Anticancer Effects

Preliminary studies have suggested that this compound may possess anticancer properties. Compounds with similar structures have been reported to induce apoptosis in cancer cells through various mechanisms, including the activation of caspases and modulation of cell cycle regulators. Further studies are needed to elucidate the specific pathways involved .

The biological activity of this compound is believed to involve interactions with specific molecular targets within cells. The thiophene ring system may facilitate binding to enzymes or receptors critical for its pharmacological effects. For instance, studies suggest that thiophene derivatives can act on protein kinases and transcription factors involved in inflammatory responses and cell proliferation.

Case Study 1: Antimicrobial Evaluation

In a study assessing the antimicrobial efficacy of various cinnamamide derivatives, this compound showed promising results against several bacterial strains. The research utilized the resazurin microtitre assay (REMA), demonstrating significant inhibition at low concentrations, which supports its potential as an antimicrobial agent .

Case Study 2: Anti-inflammatory Assessment

Another investigation focused on the anti-inflammatory properties of thiophene-containing compounds, including N-cinnamoyl derivatives. The study revealed that these compounds significantly reduced the production of pro-inflammatory cytokines in vitro, indicating their potential utility in managing inflammatory conditions .

Comparative Analysis with Similar Compounds

Q & A

Q. What are the recommended synthetic routes for N-((4-(thiophen-2-yl)tetrahydro-2H-pyran-4-yl)methyl)cinnamamide?

The synthesis typically involves coupling a tetrahydro-2H-pyran-4-ylmethylamine derivative with a cinnamoyl chloride. Key steps include:

- Reductive amination : Use sodium triacetoxylborohydride in dichloroethane to facilitate coupling between the tetrahydro-2H-pyran-thiophene intermediate and cinnamamide precursors .

- Protection/deprotection strategies : Boc-protected intermediates can be employed to improve reaction specificity, followed by acidic deprotection (e.g., HCl in methanol) .

- Purification : Trituration with diethyl ether or column chromatography ensures product purity .

Q. What characterization techniques are essential for confirming the structure and purity of this compound?

A multi-technique approach is critical:

- NMR spectroscopy : 1H/13C NMR to confirm backbone structure and substituent positions (e.g., thiophen-2-yl, cinnamamide groups) .

- Mass spectrometry : High-resolution MS (HRMS) for molecular weight validation .

- Chromatography : HPLC (≥98% purity) to assess impurities .

- Elemental analysis : Microanalysis (C, H, N, S) for new compounds to validate empirical formulas .

Q. What safety protocols should be followed during handling and storage?

- Personal protective equipment (PPE) : Gloves, lab coats, and safety goggles are mandatory due to potential health hazards (e.g., H300-H373 codes for toxicity) .

- Ventilation : Use fume hoods to avoid inhalation (P231+P232) .

- Waste disposal : Segregate chemical waste and collaborate with certified disposal services to prevent environmental contamination .

Advanced Research Questions

Q. How can reaction yields be optimized for the coupling step between tetrahydro-2H-pyran-thiophene and cinnamoyl chloride?

- Solvent selection : Polar aprotic solvents (e.g., DMF, dichloroethane) enhance nucleophilicity of the amine intermediate .

- Catalysis : Lewis acids (e.g., ZnCl2) may accelerate acylation.

- Temperature control : Maintain 0–5°C during cinnamoyl chloride addition to minimize side reactions .

- Stoichiometry : Use a 1.2–1.5 molar excess of cinnamoyl chloride to drive the reaction to completion .

Q. How should researchers resolve discrepancies in NMR data caused by conformational isomerism?

- Variable-temperature NMR : Analyze spectra at 25°C and 60°C to identify dynamic rotational barriers (e.g., around the cinnamamide bond) .

- 2D NMR (COSY, NOESY) : Map spatial correlations to distinguish between rotational isomers .

- Cross-validation : Compare with X-ray crystallography data to confirm dominant conformers .

Q. What strategies are effective for studying intermolecular interactions in crystalline forms of this compound?

- X-ray crystallography : Resolve hydrogen-bonding networks (e.g., N–H⋯O or C–H⋯π interactions) that stabilize the lattice .

- Thermal analysis (DSC/TGA) : Correlate melting points with polymorphic forms identified via crystallography .

- Computational modeling : Use DFT calculations (e.g., Gaussian software) to predict packing motifs and compare with experimental data .

Q. How can computational methods guide the design of derivatives with improved bioactivity?

- Molecular docking : Screen derivatives against target proteins (e.g., kinases) using AutoDock Vina to predict binding affinities .

- QSAR modeling : Corrogate electronic (HOMO/LUMO) and steric parameters (LogP) with biological activity data .

- ADMET prediction : Use SwissADME to optimize pharmacokinetic properties (e.g., blood-brain barrier permeability) .

Data Contradiction Analysis

Q. How to address conflicting biological activity results across different assay platforms?

- Assay standardization : Validate cell lines (e.g., HEK293 vs. HeLa) and incubation times to minimize variability .

- Dose-response curves : Perform triplicate experiments with IC50/EC50 calculations to ensure reproducibility .

- Positive controls : Include reference compounds (e.g., doxorubicin for cytotoxicity assays) to calibrate results .

Q. What experimental controls are critical when observing unexpected byproducts during synthesis?

- In situ monitoring : Use LC-MS to detect intermediates and abort reactions if undesired products dominate .

- Isolation of intermediates : Characterize side products via NMR/MS to identify faulty steps (e.g., incomplete deprotection) .

- Reagent purity : Ensure anhydrous conditions for moisture-sensitive reagents like cinnamoyl chloride .

Methodological Recommendations

Q. Best practices for replicating published synthetic protocols?

- Detailed documentation : Record exact equivalents, solvent grades, and stirring rates .

- Scale-down trials : Test small-scale (10–50 mg) reactions before scaling up .

- Collaborative verification : Share intermediate samples with peer labs for cross-validation .

Q. How to design a robust SAR study for this compound?

- Scaffold diversification : Modify thiophene (e.g., 3-substituted) and cinnamamide (e.g., nitro/methoxy groups) regions systematically .

- Biological testing tiers : Prioritize in vitro enzymatic assays before advancing to cell-based or in vivo models .

- Statistical rigor : Use ANOVA or Student’s t-test (p < 0.05) to confirm significance .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.